5-(2-chlorophenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
Description
Properties
IUPAC Name |
5-(2-chlorophenyl)-3-[(3-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-11-5-4-6-12(9-11)10-22-16-15(20-21-22)17(24)23(18(16)25)14-8-3-2-7-13(14)19/h2-9,15-16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZVHEAWABXTCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3C(C(=O)N(C3=O)C4=CC=CC=C4Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-chlorophenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic compound belonging to the class of pyrrolo-triazole derivatives. This compound has garnered attention due to its potential biological activities including antibacterial, antifungal, and anticancer properties. The unique structural features of this compound allow it to interact with various biological macromolecules, making it a candidate for drug development and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H18ClN4O2
- Molecular Weight : 366.82 g/mol
- IUPAC Name : 5-(2-chlorophenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6-dione
The structure consists of a pyrrolo ring fused with a triazole moiety and substituted phenyl groups that contribute to its biological activity.
Antibacterial Activity
Studies have indicated that compounds similar to 5-(2-chlorophenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole derivatives exhibit significant antibacterial properties. For example:
- MIC Values : Compounds with similar structures showed MIC values ranging from 12.5 to 25 µg/mL against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) .
- Mechanism : The antibacterial activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Antifungal Activity
The compound has also been evaluated for antifungal properties:
- Activity Against Fungi : Derivatives of triazole structures have demonstrated antifungal activity with MIC values ranging from 1.6 µg/mL to 25 µg/mL against Candida albicans .
- Mechanism of Action : The presence of electron-withdrawing groups in the structure enhances antifungal efficacy by increasing membrane permeability and disrupting fungal cell integrity .
Anticancer Activity
Research into the anticancer potential of triazole derivatives indicates promising results:
- Cell Line Studies : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction .
- IC50 Values : Some triazole derivatives exhibited IC50 values as low as 0.87 µM in specific cancer cell lines .
Case Study 1: Synthesis and Evaluation
A recent study synthesized various triazole derivatives and evaluated their biological activities:
- Synthesis Method : The compounds were synthesized using microwave-assisted methods which increased yield and reduced reaction time.
- Biological Testing : The synthesized compounds were tested against several cancer and bacterial cell lines showing varying degrees of effectiveness depending on structural modifications .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of these compounds with target proteins:
- Binding Affinity : The docking results indicated strong binding affinities with key enzymes involved in bacterial resistance mechanisms.
- Target Identification : Potential targets include DNA gyrase and topoisomerase enzymes crucial for bacterial DNA replication .
Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-(2-chlorophenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione with structurally analogous compounds, focusing on molecular features, physicochemical properties, and synthetic strategies.
Structural and Substituent Variations
Key structural differences arise from substituents on the triazole-pyrrolo-dione core:
*Estimated based on analogs.
Physicochemical Properties
- Lipophilicity : The 2-chlorophenyl and 3-methylbenzyl groups in the target compound likely increase logP compared to Compound 3s (which has a polar methoxy group) but reduce it relative to Compound 1025248-54-7 (with bulky methoxybenzylidene) .
- Solubility : The triazole-dione core is polar, but aromatic substituents may limit aqueous solubility. Compound 6e’s thione group improves solubility in polar solvents .
- Thermal Stability : Melting points for analogs range from 170–171°C (Compound 3s) to >300°C (Compound 1025248-54-7, inferred from high molecular weight) .
Pharmacological Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
